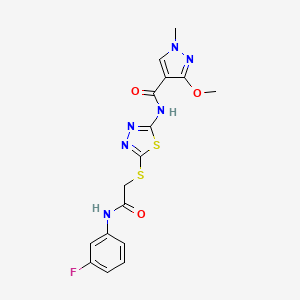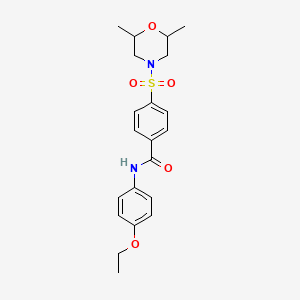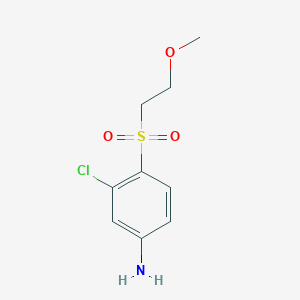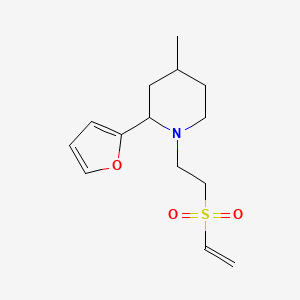
N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole derivatives, often characterized by their nitrogen-containing heterocyclic ring, are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of thiadiazole and fluorophenyl groups can further enhance these properties, making such compounds valuable in drug development and chemical research. These structural motifs are common in compounds exhibiting antimicrobial, anticancer, and enzyme inhibition activities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including cyclization, condensation, and substitution reactions. For example, Puthran et al. (2019) described the synthesis of novel Schiff bases using a multi-step reaction that involves Gewald synthesis and Vilsmeier-Haack reaction (Puthran et al., 2019). Such methodologies could be applicable to the synthesis of the compound , indicating the complexity and precision required in synthesizing these chemically sophisticated molecules.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. The structure elucidation process involves identifying substituents and their positions on the heterocyclic skeleton, as described by Girreser et al. (2016) for a cannabimimetic designer drug (Girreser et al., 2016).
Chemical Reactions and Properties
Compounds with pyrazole, thiadiazole, and fluorophenyl groups participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding interactions. These reactions are central to the compounds' biological activities and their interaction with biological targets.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the compound's application in drug design. The solubility in different solvents and thermal stability can be determined using techniques like TG-DTG and solubility tests, as indicated by Kumara et al. (2018) for a novel pyrazole derivative (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
The compound N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is part of a class of compounds with a thiadiazole core. This class has been the focus of various synthesis and characterization studies due to their potential biological activities. For instance, a study highlighted the synthesis and analytical characterization of thiadiazole compounds, emphasizing the importance of correct identification and the potential for mislabeling of 'research chemicals' (McLaughlin et al., 2016). This underscores the complexity and specificity required in the synthesis of such compounds.
Pharmacophore Hybridization and Design
Pharmacophore hybridization is a strategy widely used in drug design, especially for anticancer properties. In a relevant study, a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties was synthesized using a “cost-effective” approach. The study demonstrated the synthesis process and confirmed the structure through extensive spectral analysis, including 1H, 13C, 2D NMR, and LC-MS spectra. Additionally, the anticancer activity of this compound was evaluated in vitro, indicating the potential biomedical applications of such molecules (Yushyn et al., 2022).
Bioactivity and Potential Applications
Thiadiazole derivatives, including the compound , have been extensively studied for their bioactivity, encompassing a range of applications from antibacterial and antifungal to anti-inflammatory and antidepressant agents. A study synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their activities as antibacterial and antifungal agents (Ameen & Qasir, 2017). Another study synthesized pyrazole-sulfonamide derivatives and evaluated their in vitro antiproliferative activities, discovering that some compounds showed promising broad-spectrum antitumor activity (Mert et al., 2014). This indicates the therapeutic potential of thiadiazole and pyrazole derivatives in the field of cancer treatment.
properties
IUPAC Name |
N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S2/c1-23-7-11(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-10-5-3-4-9(17)6-10/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGIROMLGUJYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)


![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)